Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-9(13)7-6(10)4-11-8(12-7)5-2-3-5/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTJFTYLMTYCGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1Br)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857179 | |
| Record name | Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250443-89-0 | |
| Record name | Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a probe in biological studies to understand the interactions and functions of pyrimidine derivatives in biological systems. Medicine: Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate is used in the development of pharmaceuticals, particularly in the design of antiviral and anticancer drugs. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications at positions 2, 4, and 5 of the pyrimidine ring. Key differences in substituents, molecular properties, and applications are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Methylsulfonyl and methylthio analogs exhibit higher polarity due to electronegative sulfur-based groups, improving solubility in polar solvents like water or methanol . In contrast, the cyclopropyl analog may favor organic solvents like chloroform .
Biological and Synthetic Applications: The methyl ester at position 4 in all analogs serves as a hydrolyzable group for prodrug strategies or further functionalization (e.g., amide coupling) . Amino-substituted derivatives (e.g., methyl 4-amino-5-bromopyrimidine-2-carboxylate) show enhanced hydrogen-bonding capacity, making them suitable for crystal engineering or enzyme-targeted drug design .
For example, 5-bromo-2-cyclopropyl-4-methylpyrimidine (MW 213.07) is less stable under high-temperature conditions than its methylthio counterpart .
Research Implications
- Synthetic Chemistry : The cyclopropyl group’s steric bulk may necessitate optimized reaction conditions (e.g., higher temperatures or catalysts) for cross-coupling reactions compared to methylsulfonyl or methylthio analogs .
- Drug Design : The target compound’s balance of lipophilicity (from cyclopropyl) and polarity (from ester) could improve blood-brain barrier penetration in CNS-targeted therapies relative to more polar analogs .
Biological Activity
Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom and a cyclopropyl group attached to a pyrimidine ring, suggests various biological activities that warrant further exploration.
- Molecular Formula : C₉H₉BrN₂O₂
- Molecular Weight : 243.06 g/mol
- SMILES Notation : COC(=O)C1=NC(=NC=C1Br)C2CC2
- InChIKey : UNTJFTYLMTYCGQ-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and the carboxylic group are crucial for binding, while the cyclopropyl group enhances stability and binding affinity, potentially modulating various biological pathways .
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial and fungal pathogens. This property is particularly relevant in the context of increasing antibiotic resistance, making it a candidate for further investigation in drug development .
Anticancer Activity
Research has suggested that modifications in pyrimidine derivatives can lead to anticancer properties. This compound's structural features may enable it to inhibit cancer cell growth by targeting specific pathways involved in tumor progression .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition could have implications for treating metabolic disorders such as obesity and dyslipidemia .
Comparative Analysis with Analog Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Cyclopropylpyrimidine | C₇H₈N₂ | Lacks bromine; simpler structure |
| 5-Fluoro-2-cyclopropylpyrimidine | C₈H₇F₂N₂ | Fluorinated instead of brominated |
| 4-Carboxy-5-bromo-2-pyrimidinone | C₈H₆BrN₂O₂ | Different position of carboxylic group |
| 5-Bromo-2-methylpyrimidine | C₇H₈BrN₂ | Methyl group instead of cyclopropyl |
The presence of both bromine and a cyclopropyl group distinguishes this compound from its analogs, potentially enhancing its reactivity and biological activity compared to simpler derivatives .
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study conducted on various pyrimidine derivatives demonstrated that this compound exhibited significant antimicrobial effects against specific strains, indicating its potential as a therapeutic agent in treating infections . -
Cancer Cell Line Inhibition :
In vitro tests showed that this compound could inhibit the proliferation of several cancer cell lines, suggesting its role as an anticancer agent. Further studies are needed to elucidate the precise mechanisms involved . -
Metabolic Pathway Regulation :
Research into the compound's role as an ACC inhibitor revealed promising results in regulating fatty acid synthesis, which could be beneficial for metabolic diseases associated with obesity .
Preparation Methods
Synthesis of the Pyrimidine Core via Condensation and Cyclization
The foundational step involves constructing the pyrimidine ring, typically through condensation reactions between suitable amidines or urea derivatives with β-dicarbonyl compounds or their equivalents.
A common route utilizes cyanoacetamide derivatives reacting with urea or thiourea under thermal or catalytic conditions to form pyrimidine rings.
For pyrimidine derivatives bearing specific substituents like cyclopropyl groups, cyclopropyl-substituted β-dicarbonyl compounds or cyclopropylamine derivatives can be employed as precursors.
Cyclopropyl-substituted β-dicarbonyl compound + Urea derivative → Cyclopropylpyrimidine core
- Elevated temperatures (around 120–180°C)
- Acidic or basic catalysis depending on the route
- Solvent: Ethanol or acetic acid
Esterification at the 4-Position
The introduction of the methyl ester group at the 4-position of the pyrimidine ring can be achieved via nucleophilic substitution or direct esterification.
Activation of the pyrimidine ring with suitable leaving groups (e.g., halogens) facilitates ester formation through nucleophilic attack by methyl alcohol derivatives.
Alternatively, esterification can be performed on the carboxylic acid intermediate if available, using methanol and acid catalysis.
Pyrimidine-4-carboxylic acid + Methanol + Acid catalyst → Methyl ester
- Conditions: Reflux in methanol with sulfuric acid or p-toluenesulfonic acid
Incorporation of the Cyclopropyl Group at the 2-Position
The cyclopropyl group can be introduced via nucleophilic substitution or cyclopropylation reactions.
Nucleophilic addition of cyclopropyl organometallic reagents (e.g., cyclopropylmagnesium bromide) to suitable electrophilic centers on the pyrimidine ring has been demonstrated.
Alternatively, cyclopropylation of pyrimidine derivatives using diazocompounds or transition-metal catalysis is feasible.
Pyrimidine derivative + Cyclopropylmetal reagent → 2-Cyclopropyl pyrimidine derivative
- Conditions: Anhydrous solvents, low temperature, inert atmosphere
Final Assembly and Purification
The synthesized intermediates are purified via chromatography or recrystallization. The overall process emphasizes mild reaction conditions, high yields, and operational simplicity to facilitate industrial scalability.
Data Summary Table: Preparation Methods
| Step | Reaction | Reagents & Conditions | Purpose | Yield/Remarks |
|---|---|---|---|---|
| 1 | Pyrimidine ring formation | Cyclopropyl β-dicarbonyl + urea | Ring construction | Moderate to high yield, 120–180°C |
| 2 | Bromination | Pyrimidine + NBS or Br2 | Regioselective bromination at 5-position | Controlled temperature (0–25°C) |
| 3 | Esterification | Carboxylic acid + methanol | Ester group at 4-position | Reflux with sulfuric acid |
| 4 | Cyclopropyl substitution | Cyclopropylmagnesium bromide | Introduction at 2-position | Low temperature, inert atmosphere |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for introducing the cyclopropyl group at the pyrimidine C2 position in Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate?
- The cyclopropyl group can be introduced via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using cyclopropylboronic acids or via cyclopropanation of alkenyl precursors. Steric hindrance from the pyrimidine ring may require optimized ligands (e.g., XPhos) and elevated temperatures (80–100°C) to improve yields . Reaction progress should be monitored by TLC or HPLC to track intermediate formation.
Q. How can the bromine substituent at C5 be leveraged for further functionalization?
- The bromine atom is a prime site for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Buchwald-Hartwig amination). SNAr typically requires electron-withdrawing groups (e.g., the adjacent carboxylate) to activate the ring, with reagents like amines or thiols in polar aprotic solvents (DMF, DMSO) at 60–120°C . For cross-couplings, Pd catalysts (e.g., Pd(dba)₂) and ligands (Xantphos) are effective.
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : The cyclopropyl protons appear as distinct multiplets (δ 0.5–2.0 ppm), while the pyrimidine ring protons resonate downfield (δ 8.0–9.0 ppm). IR spectroscopy confirms the ester carbonyl stretch (~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the cyclopropyl group influence the pyrimidine ring’s electronic and steric properties?
- Computational studies (DFT) reveal that the cyclopropyl group introduces slight electron-donating effects via hyperconjugation, counteracting the electron-withdrawing carboxylate. Steric effects dominate, however, hindering axial substitutions. X-ray crystallography (e.g., SHELXL ) shows bond angle distortions (C2-C3-C4 ≈ 88°) due to cyclopropane ring strain, affecting reactivity .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
- The cyclopropane ring’s puckering (described by Cremer-Pople coordinates ) complicates structural refinement. Use SHELXL for high-resolution data (R-factor < 5%) and ORTEP-III for visualizing thermal ellipsoids and hydrogen-bonding networks (e.g., C=O⋯H interactions with adjacent molecules) . Twinning or disorder in crystals may require data collection at low temperatures (100 K).
Q. Why do contradictory results occur in substitution reactions at the C5 bromine position?
- Discrepancies arise from competing pathways: steric hindrance from the cyclopropyl group may favor SNAr over cross-coupling. Kinetic studies (via in situ NMR) show that bulky nucleophiles (e.g., tert-butylamine) have lower yields (<40%) compared to smaller ones (e.g., methylamine, >75%) . Solvent polarity (e.g., DMF vs. THF) also modulates reaction rates.
Q. How can computational modeling predict reactivity trends for derivatives of this compound?
- DFT calculations (B3LYP/6-31G*) predict electrophilic Fukui indices, identifying C5 as the most reactive site. MD simulations assess steric accessibility, showing that cyclopropyl substituents reduce nucleophilic attack rates by 30–50% compared to non-cyclopropyl analogs .
Key Considerations
- Contradictions : Conflicting reports on bromine reactivity highlight the need for reaction condition optimization, particularly for bulky nucleophiles.
- Advanced Tools : Pair experimental data (XRD, NMR) with computational models to resolve steric/electronic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
